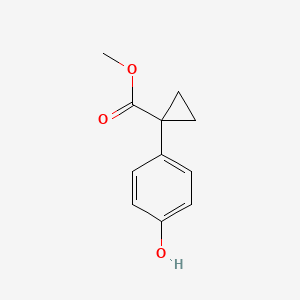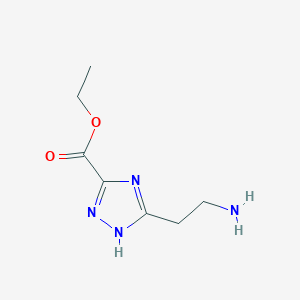
Methyl (2-acetyl-4-bromophenoxy)acetate
Descripción general
Descripción
“Methyl (2-acetyl-4-bromophenoxy)acetate” is a chemical compound with the empirical formula C9H9BrO3 . It is a solid substance .
Synthesis Analysis
The synthesis of “Methyl (2-acetyl-4-bromophenoxy)acetate” involves the reaction of l-(3-bromo-4-hydroxyphenyl)ethanone with methyl 2-bromoacetate in the presence of potassium carbonate . The reaction mixture is stirred at room temperature for 18 hours . After the reaction, the solvent is removed in vacuo, and the residue is dissolved in EtOAc, washed by water and brine, dried (Na2SO4), filtered, and concentrated in vacuo to give the product .Molecular Structure Analysis
The molecular weight of “Methyl (2-acetyl-4-bromophenoxy)acetate” is 245.07 . The SMILES string representation of the molecule is O=C(OC)COC(C=C1)=CC=C1Br .Physical And Chemical Properties Analysis
“Methyl (2-acetyl-4-bromophenoxy)acetate” is a solid substance . The empirical formula is C9H9BrO3 and the molecular weight is 245.07 .Aplicaciones Científicas De Investigación
Methanogenic Pathways and Stable Carbon Isotopic Signatures : Research on methanogenic pathways highlights the use of stable carbon isotopic signatures to quantify the contribution of acetate (from which methyl groups derive) in methane production. This has implications for understanding biogeochemical cycles and assessing the environmental impact of various chemical compounds, including possibly those similar to "Methyl (2-acetyl-4-bromophenoxy)acetate" (Conrad, 2005).
Advanced Oxidation Processes (AOPs) for Degradation of Pollutants : Studies on AOPs, including the degradation of acetaminophen, show the potential for chemical compounds to be broken down into less harmful by-products. This research can inform the development of remediation strategies for environmental pollutants, potentially including compounds like "Methyl (2-acetyl-4-bromophenoxy)acetate" (Qutob et al., 2022).
Fluorescent Chemosensors Based on Chemical Compounds : The development of chemosensors using specific chemical frameworks highlights the utility of certain compounds in detecting various analytes, suggesting potential research applications for "Methyl (2-acetyl-4-bromophenoxy)acetate" in creating sensitive and selective sensors for environmental or biological molecules (Roy, 2021).
Environmental Concentrations and Toxicology of Brominated Compounds : Research on brominated compounds, including their occurrence, environmental concentrations, toxicology, and the need for further study on their impact, could be relevant to understanding the environmental behavior and potential effects of "Methyl (2-acetyl-4-bromophenoxy)acetate" (Koch & Sures, 2018).
Propiedades
IUPAC Name |
methyl 2-(2-acetyl-4-bromophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-7(13)9-5-8(12)3-4-10(9)16-6-11(14)15-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTMZZAZFQGXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)OCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B3154533.png)



![2-Phenyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B3154565.png)
![4-(2H-1,3-Benzodioxol-5-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3154575.png)
![{[5-Chloro-4'-(ethylsulfonyl)biphenyl-2-yl]oxy}acetic acid](/img/structure/B3154576.png)


![3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide](/img/structure/B3154596.png)



![1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3154640.png)